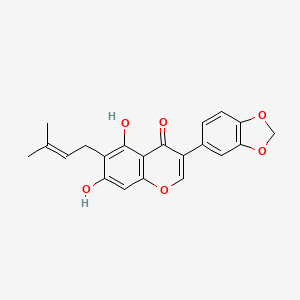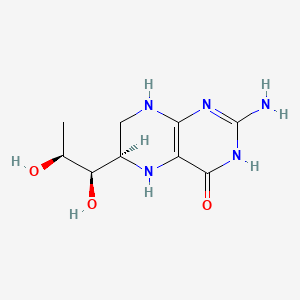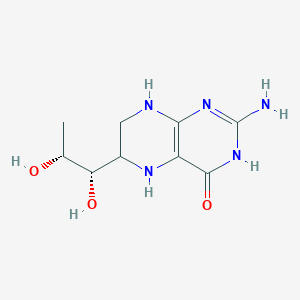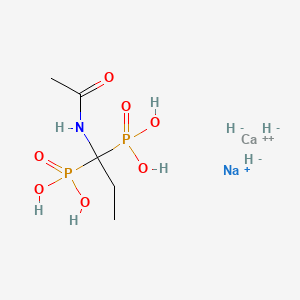
Derrubone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of derrubone involves several steps. One method includes the use of 3-aryl-4-hydroxycoumarins as starting materials . The synthetic route typically involves the following steps:
Prenylation: Introduction of the prenyl group to the isoflavone core.
Methylenation: Formation of the methylenedioxy bridge.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
化学反応の分析
Derrubone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction reactions can modify the prenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include modified isoflavones and quinones .
科学的研究の応用
Derrubone has several scientific research applications:
Chemistry: Used as a model compound for studying prenylated flavonoids.
Industry: Potential use in developing new drugs targeting Hsp90 and related pathways.
作用機序
Derrubone exerts its effects by inhibiting the function of Hsp90, a chaperone protein involved in the folding and stabilization of other proteins . By binding to Hsp90, this compound prevents it from performing its chaperone functions, leading to the degradation of client proteins. This mechanism is particularly relevant in cancer cells, where Hsp90 is often overexpressed .
類似化合物との比較
Derrubone is similar to other prenylated isoflavones, such as luteone and genistein. it is unique in its strong binding affinity and selectivity for Hsp90 . Other similar compounds include:
Luteone: Another prenylated isoflavone with similar binding properties.
Genistein: A well-known isoflavone with various biological activities but less specific for Hsp90.
This compound’s unique structure, particularly the methylenedioxy bridge and prenyl group, contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .
特性
CAS番号 |
22044-58-2 |
|---|---|
分子式 |
C21H18O6 |
分子量 |
366.4 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3 |
InChIキー |
FTBGFGQPUMCUSC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)
![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)





![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)


